

Quantitative Data Summary of Fangchinoline's Effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fangchinoline

CAS No.: 436-77-1

Cat. No.: S573504

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The table below summarizes IC₅₀ values and key mechanistic findings for **fangchinoline** across different cancer types.

Table 1: Fangchinoline's Anti-Proliferative Activity and Mechanisms in Various Cancers

Cancer Type	Cell Line Model(s)	Reported IC ₅₀ / Effective Concentration	Key Findings and Mechanisms
Colon Adenocarcinoma	DLD-1, LoVo [1]	~5-7 µM (48h, MTT assay) [1]	Induced G1-phase cell cycle arrest; inhibited migration, invasion, and EMT via EGFR-PI3K/AKT pathway [1].
Colorectal Cancer	HT29, HCT116 [2]	Not specified (inhibition observed at 5, 10, 20 µM) [2]	Induced apoptosis and cytoprotective autophagic flux via AMPK/mTOR/ULK1 pathway [2].
Chronic Myeloid Leukemia (Blast Crisis)	K562 [3]	~3-5 µM (24-48h, MTT assay) [3]	Induced G0/G1 cell cycle arrest; upregulated CDKN1A, downregulated cyclin D2; no significant apoptosis induced [3].

Cancer Type	Cell Line Model(s)	Reported IC ₅₀ / Effective Concentration	Key Findings and Mechanisms
Melanoma	A375, A875 [4]	12.41 μM, 16.20 μM (Anti-metastatic IC ₅₀) [4]	Inhibited cell metastasis and migration in concentration-dependent manner [4].

Experimental Protocols

Here are detailed methodologies for key experiments used to generate the data above.

Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay

This protocol is adapted from multiple studies on **fangchinoline** [1] [3].

Application: To determine the cytotoxicity of **fangchinoline** and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

- **Cell Lines:** e.g., DLD-1, LoVo (colon adenocarcinoma), K562 (leukemia) [1] [3].
- **Test Agent: Fangchinoline** (e.g., from Aladdin Industrial Corporation, cat. no. F110200) [1]. Prepare a stock solution in DMSO and store at 4°C. The final DMSO concentration in culture should not exceed 0.1-0.5% (v/v) [3].
- **Reagents:** MTT (Thiazolyl Blue Tetrazolium Bromide), DMSO (Dimethyl Sulfoxide), cell culture medium and supplements [1].

Procedure:

- **Cell Seeding:** Harvest exponentially growing cells and seed them into 96-well plates at a density of **5,000–10,000 cells per well** in 100 μL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cell attachment [1] [3].
- **Drug Treatment:** Prepare serial dilutions of **fangchinoline** in complete medium. Treat cells with a range of concentrations (e.g., 0–9 μM for COAD cells [1] or 0–10 μM for leukemia cells [3]). Include a vehicle control (DMSO at the same concentration as in the highest drug dose) and a blank control (medium only). Each condition should have multiple replicates (e.g., n=3).

- **Incubation:** Incubate the plates for the desired treatment period (e.g., 48 hours [1]).
- **MTT Assay:**
 - After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plates for an additional 4 hours at 37°C [1] [3].
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formed formazan crystals. Agitate the plates on a shaker for 10 minutes [1].
- **Absorbance Measurement:** Read the absorbance of each well at a wavelength of **490 nm** using a microplate reader [1]. Subtract the average absorbance of the blank wells from all readings.
- **Data Analysis:**
 - Calculate the percentage of cell viability for each well: $(\text{Absorbance_sample} / \text{Absorbance_vehicle control}) \times 100\%$.
 - Plot the dose-response curve (viability % vs. \log_{10} [**fangchinoline** concentration]).
 - Calculate the **IC₅₀ value** using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SPSS) [3].

Technical Notes:

- **Critical Consideration:** Avoid evaporation during incubation by ensuring proper humidity and, if necessary, using microplates designed to minimize evaporation. Using matched DMSO controls for each drug concentration can improve accuracy [5].
- The MTT assay measures metabolic activity as a proxy for cell viability. Results can be influenced by cell growth rate; thus, newer metrics like GR₅₀ (growth rate inhibition) can provide more robust results, especially in longer assays [6] [5].

Protocol 2: Cell Cycle Distribution Analysis by Flow Cytometry

This protocol is used to determine if **fangchinoline** induces cell cycle arrest [1] [3].

Application: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

- **Staining Solution:** Propidium Iodide (PI) solution (e.g., 4 mg/mL), RNase A.
- **Other:** Phosphate-Buffered Saline (PBS), 70% ethanol, flow cytometry tubes.

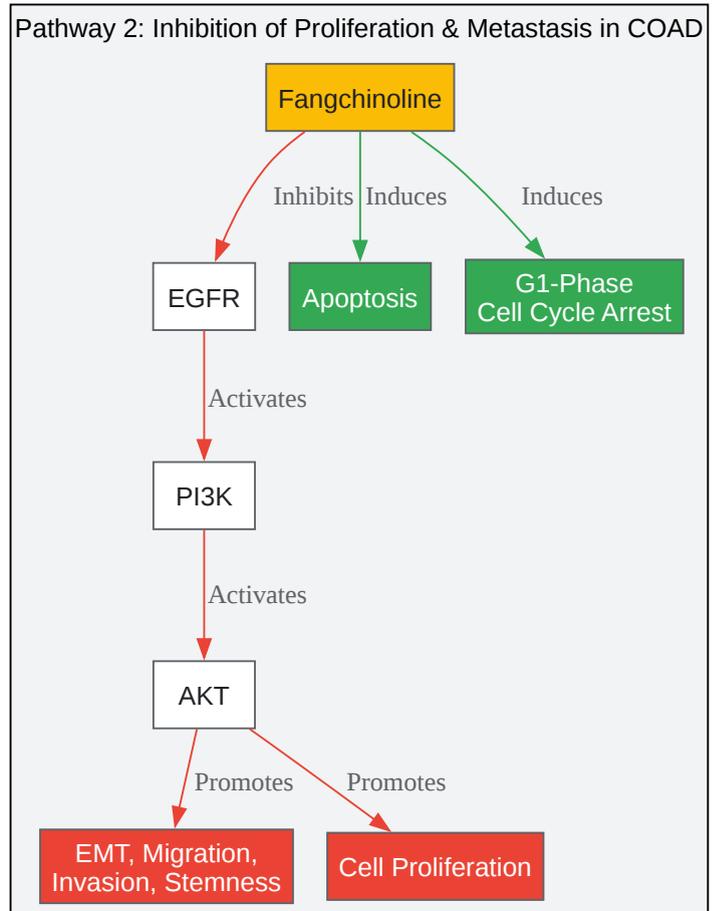
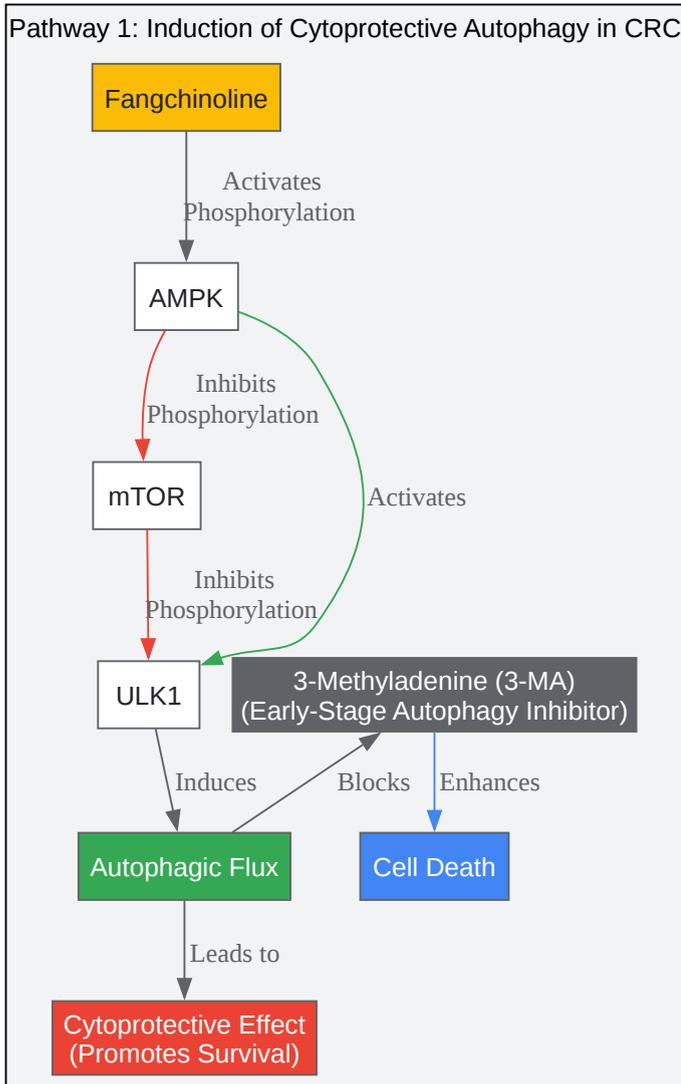
Procedure:

- **Cell Treatment and Harvest:** Treat cells with **fangchinoline** (e.g., 0, 1, 3, 10 μ M for 24-48 hours). Harvest both adherent and suspension cells. Wash the cell pellet once with cold PBS [3].

- **Fixation:** Resuspend the cell pellet in 0.5–1 mL of cold PBS. While gently vortexing, add **3 mL of cold 70% ethanol** dropwise to fix the cells. Fix the cells at 4°C for a minimum of 2 hours or overnight [3].
- **Staining:** Centrifuge the fixed cells, remove the ethanol, and wash once with PBS. Resuspend the cell pellet in 0.25–0.5 mL of PBS containing **RNase A (0.2 mg/mL)** and incubate at 37°C for 30 minutes. Then, add **Propidium Iodide (PI)** to a final concentration of 20–50 µg/mL and incubate in the dark at 4°C for at least 30 minutes before analysis [3].
- **Flow Cytometry Analysis:** Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected. Use software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase of the cell cycle based on PI fluorescence [1] [3].

Mechanisms of Action Signaling Pathways

Fangchinoline exerts its anti-proliferative effects by modulating multiple signaling pathways. The diagrams below illustrate two key mechanisms.



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Application Notes for Researchers

- **Interpreting IC₅₀ Values:** The IC₅₀ values in Table 1 are specific to the cited experimental conditions (e.g., cell line, assay duration). When comparing compounds or planning experiments, ensure consistent assay protocols. Note that **fangchinoline**'s IC₅₀ can vary significantly across different cancer types [2] [1] [3].
- **Context-Dependent Autophagy:** **Fangchinoline**-induced autophagy can play a dual role. In CRC cells, it acted as a **cytoprotective** mechanism, as cell death increased when combined with an early-stage autophagy inhibitor (3-MA) [2]. The functional outcome of autophagy should be empirically determined for your specific model.
- **Mechanistic Synergy:** **Fangchinoline** targets multiple hallmarks of cancer. In Colon Adenocarcinoma, it simultaneously inhibits proliferation (via G1 arrest), induces apoptosis, and suppresses metastasis by targeting the EGFR-PI3K/AKT axis [1]. This multi-target action makes it a promising candidate for further development.
- **Assay Optimization is Critical:** For reliable and reproducible IC₅₀ data, carefully optimize cell viability assays. Key factors include:
 - **Cell Seeding Density:** Ensure exponential growth throughout the assay without over-confluence [5].
 - **Drug Storage:** Avoid repeated freeze-thaw cycles and evaporation of diluted drug stocks, which can alter effective concentrations [5].
 - **DMSO Controls:** Use vehicle controls matched to the DMSO concentration in each drug dilution to avoid artifacts [5].

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To cite this document: Smolecule. [Quantitative Data Summary of Fangchinoline's Effects].

Smolecule, [2026]. [Online PDF]. Available at:

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